2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid
Description
Its molecular formula is C16H12N2O4 (molecular weight: 296.28 g/mol). The compound’s physicochemical properties, such as solubility and acidity (predicted pKa ~4.27), align with typical benzoic acid derivatives.
Properties
IUPAC Name |
2-[[2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c20-14(18-13-8-4-3-7-12(13)17(23)24)9-19-15(21)10-5-1-2-6-11(10)16(19)22/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,20)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEXJJMMNBOFHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726522 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid typically involves multiple steps. One common method starts with the preparation of the isoindoline derivative, which is then reacted with benzoic acid derivatives under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where parts of the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets in biological systems. These interactions can affect various pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Structural Analogues with Phthalimide Moieties
The following compounds share the phthalimide group but differ in substituent position, chain length, or functional groups:
Key Observations
Substituent Position: Shifting the amino-phthalimide group from the 2- to 3-position (e.g., vs.
Chain Length and Functional Groups: Propanoyl derivatives () introduce flexibility but may reduce metabolic stability compared to acetyl.
Acidity and Solubility :
- The free carboxylic acid group in the target compound (pKa ~4.27) ensures ionization at physiological pH, enhancing solubility compared to ester derivatives (e.g., ).
Biological Activity
2-{[2-(1,3-dioxooctahydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid is a complex organic compound with potential biological activities. This article explores its biological activity, including its effects on various cellular processes and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula and features a unique structure that includes a benzoic acid moiety and an isoindole derivative. Its structural complexity may contribute to its diverse biological activities.
1. Antioxidant Activity
Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby potentially reducing oxidative stress in cells .
2. Antiproliferative Effects
Studies have demonstrated that certain benzoic acid derivatives can inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays revealed that compounds with structural similarities to this compound showed cytotoxic effects on Hep-G2 and A2058 cell lines, suggesting potential applications in cancer therapy .
3. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in cellular signaling and metabolism. Notably, studies have shown that related compounds can inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. The inhibition of AChE by derivatives suggests a potential role in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of this compound on Hep-G2 and A2058 cells. The results indicated a dose-dependent inhibition of cell growth, with significant reductions observed at concentrations above 5 μM. This suggests the compound's potential as an anticancer agent.
Case Study 2: Antioxidant Activity Assessment
In another study focused on antioxidant activity, the compound was tested alongside other benzoic acid derivatives. It demonstrated a strong capacity to reduce oxidative stress markers in human foreskin fibroblasts, indicating its utility in formulations aimed at skin protection and anti-aging therapies .
Research Findings Summary
The biological activities of this compound can be summarized as follows:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
